molecular formula C12H16O3 B3174841 Methyl (2,3,5-trimethylphenoxy)acetate CAS No. 95450-49-0

Methyl (2,3,5-trimethylphenoxy)acetate

Cat. No.: B3174841
CAS No.: 95450-49-0
M. Wt: 208.25 g/mol
InChI Key: LLUWVSXMVBOUFY-UHFFFAOYSA-N
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Description

Methyl (2,3,5-trimethylphenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a methyl ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,3,5-trimethylphenoxy)acetate can be synthesized through the esterification of 2,3,5-trimethylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3,5-trimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,3,5-trimethylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2,3,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4,6-trimethylphenoxy)acetate
  • Methyl (3,4,5-trimethylphenoxy)acetate
  • Methyl (2,3,4-trimethylphenoxy)acetate

Uniqueness

Methyl (2,3,5-trimethylphenoxy)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2, 3, and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-9(2)10(3)11(6-8)15-7-12(13)14-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUWVSXMVBOUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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